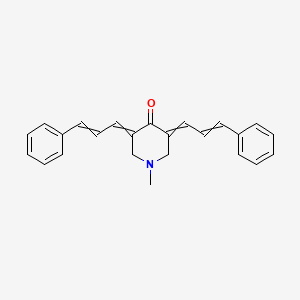
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- is a synthetic organic compound with the molecular formula C24H23NO It is a derivative of piperidinone, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
The synthesis of 4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- typically involves the reaction of 1-methyl-4-piperidone with benzaldehyde. This reaction proceeds via a Michael addition followed by intramolecular O-cyclization/elimination sequential reactions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition and cyclization steps. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of spiropiperidine rings.
Aplicaciones Científicas De Investigación
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is explored for drug development. Its derivatives may serve as lead compounds for the design of new medications.
Mecanismo De Acción
The mechanism of action of 4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparación Con Compuestos Similares
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- can be compared with other similar compounds, such as:
- 1-Methyl-3,5-bis(2-methylbenzylidene)-4-piperidone
- 1-Ethyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone
- 1-Methyl-3,5-bis(1-naphthylmethylene)-4-piperidone
- 1-Isopropyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone
These compounds share a similar piperidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
4332-80-3 |
|---|---|
Fórmula molecular |
C24H23NO |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3,5-dicinnamylidene-1-methylpiperidin-4-one |
InChI |
InChI=1S/C24H23NO/c1-25-18-22(16-8-14-20-10-4-2-5-11-20)24(26)23(19-25)17-9-15-21-12-6-3-7-13-21/h2-17H,18-19H2,1H3 |
Clave InChI |
UZMNXCUMVFUXQA-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine](/img/structure/B14157821.png)
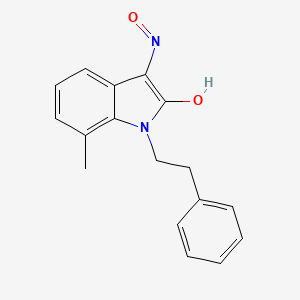
![4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B14157834.png)
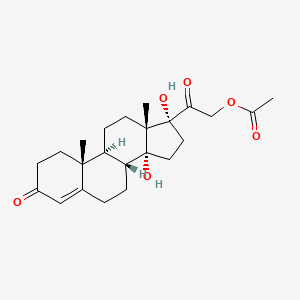
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)

![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)
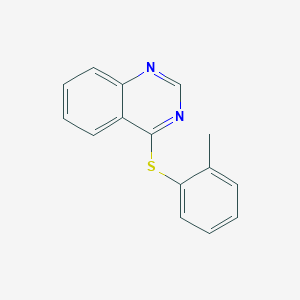
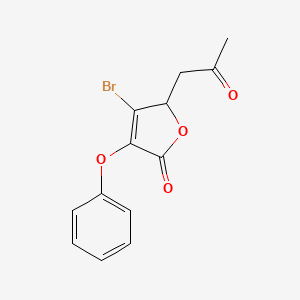
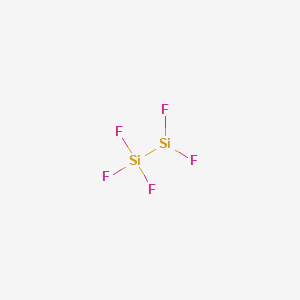
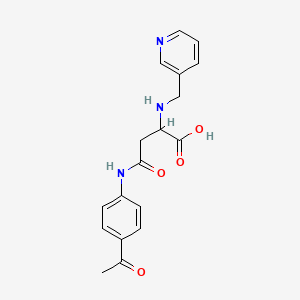
![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)

